Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-
Description
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-] (CAS 83558-76-3) is a brominated aromatic compound featuring a hexafluoroisopropylidene (CF₃-CF₃) bridge connecting two benzene rings, each substituted with a bromine atom at the 3-position . Its IUPAC name is 1,1′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis[3-bromobenzene], and it is also known as hexafluoro-2,2-diphenylpropane. The compound’s molecular formula is C₁₆H₈Br₂F₆, with a molecular weight of 498.04 g/mol (estimated).
Properties
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2F6/c16-11-5-1-3-9(7-11)13(14(18,19)20,15(21,22)23)10-4-2-6-12(17)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTQKAUNVIHXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148248 | |
| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-85-4 | |
| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83558-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzene derivatives, particularly those containing halogen and trifluoromethyl groups, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-] (CAS Number: 16878-50-5) is a notable example. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics:
- Molecular Weight : 392.02 g/mol
- Functional Groups : Contains bromine and trifluoromethyl substituents which significantly influence its reactivity and biological properties.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that benzene derivatives with similar functional groups can inhibit the growth of various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Trifluoromethylbenzyl chloride | Gram-positive bacteria | 6.25 |
| Benzene derivatives with bromine | Gram-negative bacteria | 12.5 |
The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated benzene derivatives have been explored in various cancer cell lines. For example:
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
In vitro studies revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 5 to 15 μM, indicating potential as anticancer agents .
Case Study 1: Synthesis and Testing of Trifluoromethyl Derivatives
A study synthesized a series of trifluoromethyl-substituted benzene derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with multiple trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts.
Case Study 2: Anticancer Activity Evaluation
Another research effort focused on the anticancer potential of brominated benzene derivatives. The study utilized cell viability assays to assess the effects on various cancer cell lines. The findings suggested that the introduction of bromine atoms significantly increased the cytotoxicity of the compounds tested.
Comparison with Similar Compounds
Structural and Functional Group Variations
Bridge Modifications
- Tetrafluoroethylene Bridge: Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[2-bromo-] (CAS 61547-73-7) replaces the hexafluoroisopropylidene with a tetrafluoroethylene bridge (-CF₂-CF₂-). This reduces fluorine content (F₄ vs. F₆) and molecular weight (412.01 g/mol vs. ~498 g/mol).
- Oxybis(methylene) Bridge : Benzene, 1,1'-[oxybis(methylene)]bis[3-bromo-] (CAS 938083-09-1) uses an oxygen-linked methylene (-O-CH₂-CH₂-O-) bridge. This introduces polarity and hydrogen-bonding capacity, contrasting with the fluorinated bridge’s hydrophobicity. Its molecular formula (C₁₄H₁₂Br₂O) and lower molecular weight (356.06 g/mol) reflect reduced fluorine content and structural simplicity .
Substituent Variations
- Nitro Substituents : Replacing bromine with nitro groups in 3,3'-(hexafluoroisopropylidene)bis(nitrobenzene) (CAS 64465-34-5) alters electronic properties. Nitro groups are stronger electron-withdrawing groups, enhancing electrophilic substitution resistance but reducing nucleophilic reactivity. The molecular weight increases slightly (450.1 g/mol) due to nitro groups’ higher oxygen content .
- Trifluorovinyloxy Substituents : Benzene, 1,1'-[hexafluoroisopropylidene]bis[4-(trifluorovinyloxy)-] (CAS 134130-23-7) substitutes bromine with trifluorovinyloxy groups. This introduces additional fluorine atoms and vinyl reactivity, increasing hydrophobicity (logP > 6) and thermal stability (boiling point: 302.6°C) .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing benzene derivatives with hexafluoroisopropylidene and bromo substituents?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, brominated aromatic precursors react with hexafluoropropane derivatives under catalysis (e.g., Cu or Pd catalysts). A key step is controlling steric hindrance from trifluoromethyl groups, which requires elevated temperatures (80–120°C) and anhydrous conditions. Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) ensures removal of unreacted bromo intermediates .
Q. How can the electronic effects of bromo and trifluoromethyl groups be characterized in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electron-withdrawing effects from trifluoromethyl groups, which polarize the benzene ring. Experimental validation uses Hammett substituent constants (σₚ values) derived from UV-Vis spectroscopy of nitro-substituted analogs. Comparative NMR analysis (¹⁹F and ¹H) further reveals deshielding of adjacent protons due to fluorine electronegativity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 412.01492 g/mol for C₁₄H₈F₄Br₂). X-ray crystallography resolves steric configurations, such as dihedral angles between benzene rings (typically 85–90° for hexafluoroisopropylidene bridges). Solid-state ¹³C NMR identifies crystallographic symmetry, while differential scanning calorimetry (DSC) detects phase transitions (e.g., glass transition near 120°C) .
Advanced Research Questions
Q. How do competing reaction pathways affect the yield of brominated hexafluoroisopropylidene derivatives?
- Methodological Answer : Competing pathways include halogen scrambling (Br/F exchange) and aryl-aryl coupling. Kinetic studies using in-situ IR spectroscopy monitor intermediate formation. For example, Cu-catalyzed reactions (General Procedure B in ) show higher selectivity (>75% yield) compared to Pd systems, where β-hydride elimination reduces yields. Optimized conditions use 10 mol% CuI, 2,2,6,6-tetramethylheptanedione ligand, and DMF solvent at 100°C .
Q. What computational models predict the stability of this compound under thermal or photolytic stress?
- Methodological Answer : Reactive force field (ReaxFF) simulations model bond dissociation energies (BDEs), highlighting C-Br (68 kcal/mol) as the weakest bond. Accelerated aging studies (80°C/75% RH for 28 days) coupled with LC-MS identify decomposition products like 3-bromophenol and trifluoroacetic acid. Photostability under UV (254 nm) correlates with HOMO-LUMO gaps (4.2 eV) calculated via time-dependent DFT .
Q. How can this compound serve as a precursor for functional polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The bromo groups enable Suzuki-Miyaura cross-coupling to install aryl linkers for MOF synthesis (e.g., bipyridine ligands). For polymers, free-radical polymerization of acrylate derivatives (e.g., C₂₁H₁₆F₆O₄ in ) produces fluorinated resins with low dielectric constants (<2.5). Thermogravimetric analysis (TGA) confirms thermal stability up to 300°C, critical for aerospace coatings .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR shifts for trifluoromethyl groups: How to reconcile them?
- Resolution : Variations arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration. For example, ¹⁹F NMR in CDCl₃ shows a singlet at -63 ppm, while DMSO-d₆ splits this into a doublet (J = 12 Hz) due to hydrogen bonding. Standardizing solvent systems and referencing to CFCl₃ (δ = 0 ppm) minimizes discrepancies .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
